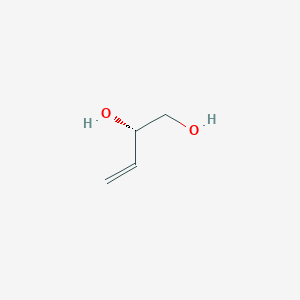

(S)-3-Butene-1,2-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-but-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIAZBRRZANGB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016476 | |

| Record name | (2S)-3-Butene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62214-39-5 | |

| Record name | 3-Butene-1,2-diol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-Butene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Butene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENE-1,2-DIOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4142M4L8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Chiral Synthon

An In-depth Technical Guide to the Chemical Properties and Applications of (S)-3-Butene-1,2-diol

This guide provides a comprehensive technical overview of this compound, a versatile chiral building block essential in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical properties, reactivity, analytical characterization, and strategic applications in asymmetric synthesis, supported by field-proven insights and detailed experimental protocols.

This compound is a four-carbon molecule distinguished by the presence of three key functional groups: a primary alcohol, a secondary alcohol at a defined stereocenter (S-configuration), and a terminal alkene. This unique combination makes it a highly valuable precursor in the synthesis of complex, enantiomerically pure molecules.[1] Its ability to undergo a wide range of chemical transformations at each of these sites allows for the introduction of multiple stereocenters and diverse functionalities, making it a cornerstone in the synthesis of pharmaceuticals and other bioactive compounds.[1] This guide will elucidate the chemical principles that underpin its utility and provide practical methodologies for its application.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in experimental design. These properties dictate appropriate reaction conditions, purification strategies, and storage requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [2][3] |

| Molecular Weight | 88.11 g/mol | [2][3] |

| IUPAC Name | (2S)-but-3-ene-1,2-diol | [2] |

| CAS Number | 62214-39-5 | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | ~1.0 g/cm³ | [4] |

| Boiling Point | ~196.5 °C at 760 mmHg | [4] |

| Flash Point | ~89.3 °C | [4] |

| Vapor Pressure | 0.24 mmHg | [3] |

| LogP | -0.79 | [4] |

Analytical Characterization: A Spectroscopic Profile

Accurate structural confirmation and purity assessment are paramount. Standard spectroscopic techniques provide a detailed fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The expected chemical shifts are influenced by the electronegative hydroxyl groups and the anisotropy of the double bond.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| ¹H | H1 (CH₂) | 3.5 - 3.7 | dd | J ≈ 5.5, 11.5 | Diastereotopic protons adjacent to a stereocenter and hydroxyl group. |

| ¹H | H2 (CHOH) | 4.1 - 4.3 | m | - | Methine proton deshielded by the adjacent hydroxyl group and alkene. |

| ¹H | H3 (CH=) | 5.7 - 5.9 | ddd | J ≈ 10.5, 17.0, 5.5 | Vinylic proton deshielded by the double bond. |

| ¹H | H4 (CH₂=) | 5.1 - 5.4 | m | - | Terminal vinylic protons. |

| ¹³C | C1 (CH₂) | ~66 | - | - | Carbon attached to the primary hydroxyl group. |

| ¹³C | C2 (CHOH) | ~73 | - | - | Chiral carbon attached to the secondary hydroxyl group. |

| ¹³C | C3 (CH=) | ~138 | - | - | Internal sp² carbon of the alkene. |

| ¹³C | C4 (CH₂=) | ~115 | - | - | Terminal sp² carbon of the alkene. |

Note: Actual shifts can vary based on solvent and concentration. Data is inferred from typical values for similar functional groups.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H stretch | Alcohol |

| 3010-3095 | =C-H stretch | Alkene |

| 2850-2960 | C-H stretch | Alkane |

| 1640-1680 | C=C stretch | Alkene |

| 1000-1260 | C-O stretch | Alcohol |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

| m/z Value | Proposed Fragment | Rationale |

| 88 | [C₄H₈O₂]⁺ | Molecular Ion (M⁺) |

| 70 | [M - H₂O]⁺ | Loss of water from the diol. |

| 57 | [C₃H₅O]⁺ | Cleavage of the C1-C2 bond with loss of CH₂OH.[3] |

| 43 | [C₂H₃O]⁺ | Further fragmentation. |

| 31 | [CH₂OH]⁺ | Alpha-cleavage resulting in the hydroxymethyl cation. |

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for alcohols and alkenes.[7]

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from its ability to undergo selective reactions at its three distinct functional sites.

Reactions of the Alkene Moiety

The terminal double bond is a gateway to a variety of transformations, including additions and cross-coupling reactions.

The Heck reaction is a powerful C-C bond-forming reaction. This compound can couple with aryl halides to form substituted allylic alcohols, which are valuable synthetic intermediates. A key challenge is controlling regioselectivity and preventing erosion of enantiomeric purity.[1]

Experimental Protocol: Heck Reaction of (R)-3-Butene-1,2-diol with an Aryl Bromide This protocol is adapted from a robust procedure for the synthesis and use of the (R)-enantiomer and illustrates the key considerations for maintaining stereochemical integrity.[1]

-

Catalyst Preparation: In a Schlenk flask under an inert nitrogen atmosphere, charge Pd₂(dba)₃·CHCl₃ (0.025 mol%) and a suitable phosphine ligand (e.g., (S,S)-3, 0.055 mol%).

-

Solvent Degassing: Add degassed dichloromethane to the Schlenk flask and stir to form the catalyst solution. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is critical for maintaining catalytic activity.

-

Reaction Setup: In a separate jacketed vessel, combine water, dichloromethane, sodium bicarbonate (as the base), and a phase-transfer catalyst like tetrabutylammonium chloride. Sparge the mixture with nitrogen for at least 60 minutes.

-

Reaction Initiation: Add the catalyst solution to the vessel, followed by the aryl bromide (e.g., 1.2 equivalents) and (R)-3-butene-1,2-diol (1.0 equivalent).

-

Thermal Conditions: Heat the mixture to reflux (approx. 39-40°C) with vigorous stirring. Insight: The biphasic system and phase-transfer catalyst facilitate the interaction between the organic-soluble catalyst and substrates and the aqueous-soluble base.

-

Monitoring and Workup: Monitor the reaction by GC or TLC. Upon completion (typically >95% conversion), cool the reaction, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel. Self-Validation: Enantiomeric excess of the product should be determined by chiral HPLC or GC to confirm that the stereocenter remained intact during the reaction.

The alkene can undergo syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to produce a triol. The stereochemistry of the starting material directly influences the product's stereochemistry, allowing for the synthesis of highly functionalized, stereodefined polyols.

Reactions of the Hydroxyl Groups

The primary and secondary hydroxyl groups can be selectively protected, activated, or transformed.

-

Protection: The diol can be protected as an acetal (e.g., acetonide) or silyl ethers. Selective protection of the primary alcohol is often achievable due to its lower steric hindrance.

-

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde (e.g., using PCC or Dess-Martin periodinane), and the secondary alcohol to a ketone (e.g., using Swern or Jones oxidation). Oxidation of the vicinal diol can lead to cleavage of the C1-C2 bond using reagents like sodium periodate (NaIO₄).

-

Esterification/Etherification: Both hydroxyl groups can be converted to esters or ethers to introduce new functionalities or to act as protecting groups.

Purity Assessment: Chromatographic Methods

Ensuring the chemical and, critically, the enantiomeric purity of this compound is essential for its use in asymmetric synthesis.

Protocol: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

-

Derivatization (Justification): The high polarity and low volatility of the diol make it unsuitable for direct GC analysis. Derivatization is required to create a more volatile and thermally stable analyte. A common method is acylation.

-

Sample Preparation: To a solution of this compound (approx. 1 mg) in anhydrous dichloromethane (1 mL), add pyridine (2 equivalents) followed by acetic anhydride (2.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC/GC-MS analysis shows complete conversion to the diacetate derivative.

-

Workup: Quench the reaction with water, extract with dichloromethane, wash the organic layer with dilute HCl and brine, dry over Na₂SO₄, and concentrate.

-

GC Analysis:

-

Column: Use a chiral capillary column (e.g., Rt-βDEXsm or similar cyclodextrin-based stationary phase).[8]

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 2-5°C/min to a final temperature of ~200°C. Insight: A slow temperature ramp is crucial for achieving baseline separation of the enantiomers.

-

Detector: FID at 250°C.

-

-

Data Analysis: Integrate the peaks corresponding to the (S) and (R) diacetate derivatives. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100. Trustworthiness: A racemic standard of 3-butene-1,2-diol should be derivatized and run under the same conditions to confirm the identity and separation of the two enantiomeric peaks.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a powerful and versatile chiral synthon. Its value lies in the predictable reactivity of its distinct functional groups and the defined stereochemistry at the C2 position. A comprehensive understanding of its physical properties, spectroscopic signature, and chemical behavior, as detailed in this guide, enables researchers to strategically incorporate this molecule into complex synthetic routes, paving the way for the efficient and stereocontrolled production of next-generation pharmaceuticals and fine chemicals.

References

- PricewaterhouseCoopers. (n.d.). An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. PNAS.

- National Center for Biotechnology Information. (n.d.). 3-Butene-1,2-diol, (2S)-. PubChem.

- Chemsrc. (2025). 3-butene-1,2-diol | CAS#:497-06-3.

- National Center for Biotechnology Information. (n.d.). 3-Butene-1,2-diol. PubChem.

- University of Windsor. (n.d.). Asymmetric Synthesis.

- SpectraBase. (n.d.). 3-Butene-1,2-diol.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.

- The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute.

- Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols.

- Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.

- Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene.

- National Center for Biotechnology Information. (n.d.). But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase. PubMed.

- ResearchGate. (n.d.). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection.

- UCL Discovery. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products.

- University of York. (n.d.). Asymmetric Synthesis.

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- National Institute of Standards and Technology. (n.d.). 3-Butene-1,2-diol. NIST Chemistry WebBook.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of but-1-ene.

Sources

- 1. pnas.org [pnas.org]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Butene-1,2-diol [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Physical Properties of (S)-3-Butene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the key physical and chemical properties of (S)-3-Butene-1,2-diol, a versatile chiral building block crucial in modern organic synthesis and drug development. The following sections delve into its structural and physicochemical characteristics, spectroscopic profile, and safe handling protocols, underpinned by detailed experimental methodologies for property determination.

Introduction: The Significance of this compound

This compound, a chiral diol, is a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. Its utility stems from the presence of multiple functional groups—a terminal alkene and two stereochemically defined hydroxyl groups—which allow for a variety of chemical transformations. Understanding its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for predicting its behavior in different solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 196.5 °C at 760 mmHg | [2][3] |

| Melting Point | Not available (estimated for racemate: 15.1 °C) | [3] |

| Density | 1.053 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.462 | [4] |

| Flash Point | 89.3 °C | [2] |

| Solubility | Soluble in water, methanol; slightly soluble in chloroform. | [4] |

Spectroscopic Profile

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. Key expected signals include those for the vinyl protons, the methine proton adjacent to the hydroxyl group, and the methylene protons of the primary alcohol.[1][5][6]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Expected signals correspond to the two vinyl carbons, the methine carbon, and the methylene carbon.[1][5][6]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands are expected for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

-

C-H stretches: Signals for both sp² (vinyl) and sp³ (aliphatic) C-H bonds, typically appearing just above and below 3000 cm⁻¹, respectively.

-

C=C stretch: A peak around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond.

-

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region, characteristic of the alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 88.11.[1][6]

Synthesis and Chiral Purity

The enantioselective synthesis of this compound is critical for its application in asymmetric synthesis. A common and effective method is the Sharpless Asymmetric Dihydroxylation of 1,3-butadiene.[7][8][9][10]

Synthetic Pathway Overview

Caption: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene.

Chiral Purity Analysis

The enantiomeric excess (ee) of this compound is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for determining enantiomeric purity.[3][11][12][13]

Experimental Protocols

The following section outlines the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point is determined using a Thiele tube apparatus, a method suitable for small sample volumes.

Sources

- 1. 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. iosrjournals.org [iosrjournals.org]

(S)-3-Butene-1,2-diol spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-3-Butene-1,2-diol

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry.[1][2] Its stereocenters and versatile functional groups—a terminal alkene and a vicinal diol—make it a key precursor for the synthesis of complex, biologically active molecules and chiral ligands.[3][4] Accurate and comprehensive spectroscopic characterization is paramount for verifying its identity, purity, and stereochemical integrity. This guide provides an in-depth analysis of the key spectroscopic data for this compound, grounded in established analytical principles and methodologies. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both the raw data and a detailed interpretation based on the molecule's structure.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized IUPAC numbering system for this compound will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like this compound, it provides definitive information on the connectivity and local electronic environment of each nucleus.

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized, field-proven protocol for acquiring high-quality NMR data for a diol sample.

Caption: Standard workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[5] However, for diols, the acidic proton signals (OH) can be broad and sometimes exchange with trace water. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the hydroxyl groups, resulting in sharper OH signals that are observable as distinct multiplets.[5]

-

Internal Standard: Tetramethylsilane (TMS) is used as the universal reference standard (0.00 ppm) for both ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single, sharp signal that does not typically overlap with analyte signals.[6][7]

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the connectivity to neighboring protons.

| Proton Assignment | Chemical Shift (δ) ppm (Typical, in CDCl₃) | Multiplicity | Integration |

| H4 (a, b) | 5.20 - 5.40 | m (multiplet) | 2H |

| H3 | 5.80 - 5.95 | ddd | 1H |

| H2 | 4.25 - 4.35 | m | 1H |

| H1 (a, b) | 3.55 - 3.75 | m | 2H |

| OH (x2) | 2.00 - 3.50 | br s (broad singlet) | 2H |

Spectral Interpretation:

-

Vinyl Protons (H3, H4): The signals between 5.20 and 5.95 ppm are characteristic of protons on a double bond. The two terminal protons on C4 are diastereotopic and appear as a multiplet. The single proton on C3 is coupled to the C4 protons and the C2 proton, resulting in a complex splitting pattern, typically a doublet of doublet of doublets (ddd).

-

Methine Proton (H2): The proton on C2, attached to a hydroxyl group and the chiral center, appears as a multiplet around 4.30 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

Methylene Protons (H1): The two protons on C1 are diastereotopic and are coupled to the H2 proton, appearing as a multiplet in the 3.55 - 3.75 ppm range. They are also shifted downfield by the adjacent hydroxyl group.

-

Hydroxyl Protons (OH): In CDCl₃, the two hydroxyl protons often appear as a single broad singlet due to rapid chemical exchange. Their chemical shift is highly dependent on concentration and temperature. In DMSO-d₆, these would likely appear as two distinct, sharper signals, each coupled to the proton on its adjacent carbon.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

| Carbon Assignment | Chemical Shift (δ) ppm (Typical, in CDCl₃) |

| C4 (=CH₂) | ~117 |

| C3 (=CH) | ~136 |

| C2 (-CHOH) | ~74 |

| C1 (-CH₂OH) | ~66 |

Spectral Interpretation:

-

Alkene Carbons (C3, C4): The sp²-hybridized carbons of the double bond appear in the downfield region of the spectrum (110-140 ppm), which is characteristic for alkenes.[7]

-

Alcohol Carbons (C1, C2): The sp³-hybridized carbons bonded to oxygen appear in the 60-80 ppm range. The carbon of the secondary alcohol (C2) is typically found further downfield than the carbon of the primary alcohol (C1) due to the greater substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Acquiring IR Spectra

A common and straightforward method for liquid samples is using a salt plate.

-

Sample Preparation: Place a single drop of neat this compound onto a clean sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

-

Analysis: Place a second salt plate on top to create a thin liquid film. Mount the plates in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty salt plates should be recorded and automatically subtracted from the sample spectrum by the instrument's software.

Causality Behind Experimental Choices:

-

Neat Sample: For a liquid sample like this diol, running the spectrum "neat" (without solvent) is preferred to avoid interfering absorption bands from the solvent.

-

Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the analytical region and are therefore ideal for use as sample windows.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3080 | C-H stretch (sp²) | Alkene |

| ~2930 | C-H stretch (sp³) | Alkane |

| ~1645 | C=C stretch | Alkene |

| ~1050-1100 | C-O stretch | Alcohol |

| ~920, 990 | =C-H bend (out-of-plane) | monosubstituted alkene |

Spectral Interpretation:

-

O-H Stretch: The most prominent feature is the very broad and strong absorption band centered around 3350 cm⁻¹. This is the classic signature of the O-H stretching vibration in an alcohol, broadened by intermolecular hydrogen bonding.

-

C-H Stretches: The spectrum shows two types of C-H stretching: peaks just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹) are characteristic of C-H bonds on sp² carbons (the alkene), while those just below 3000 cm⁻¹ (e.g., ~2930 cm⁻¹) are from C-H bonds on sp³ carbons.[8]

-

C=C Stretch: A sharp, medium-intensity absorption around 1645 cm⁻¹ confirms the presence of the carbon-carbon double bond.[8]

-

C-O Stretch: A strong band in the fingerprint region, around 1050-1100 cm⁻¹, is indicative of the C-O single bond stretching vibration.

-

Alkene Bending: The sharp peaks around 920 and 990 cm⁻¹ are out-of-plane bending vibrations ("wags") for the hydrogens on the terminal C=CH₂ group, providing strong evidence for a monosubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Experimental Protocol: Acquiring Mass Spectra

Electron Ionization (EI) is a common technique for volatile, small molecules.

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and purification before entering the ion source, or via direct insertion probe.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable charged ions and neutral radicals.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

MS Data and Interpretation

The molecular weight of this compound (C₄H₈O₂) is 88.11 g/mol .[9][10]

| m/z Value | Proposed Fragment | Interpretation |

| 88 | [C₄H₈O₂]⁺• | Molecular Ion (M⁺•) |

| 70 | [M - H₂O]⁺• | Loss of a water molecule |

| 57 | [C₃H₅O]⁺ | Fragmentation, likely loss of CH₂OH radical |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common alkyl or acylium fragment |

| 31 | [CH₂OH]⁺ | Characteristic fragment for primary alcohols |

Spectral Interpretation:

-

Molecular Ion (M⁺•): A peak at m/z = 88 corresponds to the intact molecule with one electron removed.[11] Its presence, even at low abundance, confirms the molecular weight of the compound.

-

Fragmentation Pattern: Alcohols often undergo dehydration (loss of H₂O, 18 Da), leading to a peak at m/z = 70. The prominent peak at m/z = 57 is a key fragment.[10] Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a common fragmentation pathway for alcohols. Cleavage of the C1-C2 bond would lead to the loss of a •CH₂OH radical (mass 31), resulting in a fragment at m/z = 57. The observation of a fragment at m/z = 31 itself is strong evidence for a primary alcohol moiety (-CH₂OH).

References

- Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC. PubMed Central. [Link]

- 3-Butene-1,2-diol, (2S)- | C4H8O2 | CID 6999958. PubChem, NIH. [Link]

- The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol.

- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - NIH.

- 3-Butene-1,2-diol | C4H8O2 | CID 10338. PubChem, NIH. [Link]

- 3-Butene-1,2-diol - the NIST WebBook. National Institute of Standards and Technology. [Link]

- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. [Link]

- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent.

- 3-Butene-1,2-diol - SpectraBase. SpectraBase. [Link]

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156).

- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003156).

- 3-Butene-1,2-diol - the NIST WebBook. National Institute of Standards and Technology. [Link]

- 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. Chemdad. [Link]

- This compound - SpectraBase. SpectraBase. [Link]

- 497-06-3 3-BUTENE-1,2-DIOL C4H8O2, Formula,NMR,Boiling Point,Density,Flash Point. Molbase. [Link]

- Synthesis of diols by dihydroxyl

- infrared spectrum of but-1-ene. Doc Brown's Chemistry. [Link]

- C-13 nmr spectrum of 3-methylbut-1-ene. Doc Brown's Chemistry. [Link]

- 13 C NMR spectrum of but-1-ene. Doc Brown's Chemistry. [Link]

- carbon-13 NMR spectrum of E/Z but-2-ene. Doc Brown's Chemistry. [Link]

Sources

- 1. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR 溶剂 [sigmaaldrich.com]

- 6. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 3-Butene-1,2-diol, (2S)- | C4H8O2 | CID 6999958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Butene-1,2-diol [webbook.nist.gov]

Introduction: The Analytical Imperative for (S)-3-Butene-1,2-diol

An In-depth Technical Guide to the NMR Analysis of (S)-3-Butene-1,2-diol

This compound is a valuable chiral building block in synthetic organic chemistry. Its utility in the stereoselective synthesis of pharmaceuticals and other complex molecules hinges on its structural integrity and enantiopurity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural elucidation and quality control of this molecule. It provides a non-destructive, detailed window into the molecular framework, allowing for the precise assignment of every proton and carbon atom.

This guide provides a comprehensive walkthrough of the complete NMR analysis of this compound, from initial sample preparation to advanced two-dimensional (2D) correlation experiments. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide researchers and drug development professionals with a robust framework for their analytical workflows. We will explore not just the "what" but the "why" of each experimental choice, ensuring a deep understanding of the process.

Part 1: Foundational 1D NMR Analysis

The first step in the analysis involves acquiring standard one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra. These experiments provide the fundamental chemical shift and coupling information that forms the basis of the structural assignment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five unique proton environments in the molecule, plus two signals for the hydroxyl protons which may be broad or exchangeable. The chirality of the C2 carbon renders the two protons on C1 (H-1a, H-1b) and the two terminal vinyl protons (H-4a, H-4b) diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals.

Expected ¹H NMR Spectral Data:

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J, Hz) |

| H-1a, H-1b | ~3.5 - 3.7 | ddd (doublet of doublet of doublets) | ²J(H-1a, H-1b), ³J(H-1, H-2) |

| H-2 | ~4.1 - 4.3 | m (multiplet) | ³J(H-2, H-1a), ³J(H-2, H-1b), ³J(H-2, H-3) |

| H-3 | ~5.7 - 5.9 | ddd | ³J(H-3, H-2), ³J(H-3, H-4a), ³J(H-3, H-4b) |

| H-4a (cis) | ~5.1 - 5.2 | dd | ²J(H-4a, H-4b), ³J(H-4a, H-3, cis) |

| H-4b (trans) | ~5.2 - 5.4 | dd | ²J(H-4a, H-4b), ³J(H-4b, H-3, trans) |

| 1-OH, 2-OH | Variable | br s (broad singlet) | May show coupling or exchange with D₂O |

Causality Behind the Predictions:

-

Chemical Shifts: The protons on C1 and C2 are deshielded by the adjacent electronegative oxygen atoms, placing them in the ~3.5-4.3 ppm range. The vinyl protons (H-3, H-4) are in the characteristic alkene region of ~5-6 ppm.

-

Diastereotopicity: The stereocenter at C2 creates a chiral environment, making the geminal protons on C1 and C4 non-equivalent. This results in separate resonances and geminal (²J) coupling between them.

-

Splitting Patterns: The complex multiplicity of H-2 arises from its coupling to three different neighboring protons (H-1a, H-1b, and H-3). Similarly, H-3 is coupled to H-2 and the two terminal alkene protons, H-4a and H-4b.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this compound, four distinct signals are expected.

Expected ¹³C NMR Spectral Data:

| Carbon Label | Expected Chemical Shift (δ, ppm) |

| C-1 | ~66 |

| C-2 | ~74 |

| C-3 | ~140 |

| C-4 | ~115 |

Causality Behind the Predictions:

-

C-1 and C-2: These sp³ carbons are attached to oxygen, shifting them downfield to the ~65-75 ppm range.

-

C-3 and C-4: These sp² carbons of the vinyl group appear in the typical alkene region. C-4, the terminal CH₂, is more shielded (lower ppm) than the substituted C-3.[1]

Part 2: Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, 2D NMR experiments are essential for confirming connectivity and finalizing the assignments without ambiguity. These experiments correlate signals based on through-bond coupling, providing a definitive map of the molecular structure.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment identifies protons that are coupled to each other (typically over two or three bonds). Cross-peaks in the 2D spectrum connect coupled protons, revealing the spin systems within the molecule.[2]

Expected COSY Correlations:

-

A strong cross-peak between the H-3 multiplet and the H-2 multiplet.

-

Cross-peaks connecting H-3 to both H-4a and H-4b .

-

Cross-peaks connecting H-2 to both H-1a and H-1b .

This correlation network definitively establishes the CH2=CH-CH(OH)-CH2OH sequence.

Caption: Key ¹H-¹H COSY correlations in this compound.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[3] This is the most reliable way to assign carbon shifts based on the already-assigned proton spectrum.

Expected HSQC Correlations:

| Proton (¹H) | Correlated Carbon (¹³C) |

| H-1a, H-1b | C-1 |

| H-2 | C-2 |

| H-3 | C-3 |

| H-4a, H-4b | C-4 |

This experiment validates the initial assignments from the 1D spectra and provides a high degree of confidence in the C-H pairings.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

The HMBC experiment is crucial for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[3] This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons, though none exist in this molecule.

Key Expected HMBC Correlations:

-

H-1 protons will show correlations to C-2 .

-

H-2 proton will show correlations to C-1, C-3, and C-4 .

-

H-3 proton will show correlations to C-2 and C-4 .

-

H-4 protons will show correlations to C-2 and C-3 .

These long-range correlations confirm the overall carbon backbone and the placement of the functional groups.

Caption: Principal 2- and 3-bond ¹H-¹³C HMBC correlations.

Part 3: Stereochemical Analysis Considerations

Standard NMR experiments confirm the constitution of 3-butene-1,2-diol, but they do not, by themselves, confirm the absolute (S) stereochemistry or determine the enantiomeric excess (ee). For this, specialized techniques are required.

A common and effective method involves derivatization with a chiral derivatizing agent (CDA).[4] Reacting the diol with a single enantiomer of a CDA, such as 2-formylphenylboronic acid and an enantiopure amine, creates a mixture of diastereomers.[5][6] These diastereomers are no longer mirror images and will have distinct NMR spectra, allowing for the quantification of the enantiomeric ratio by integrating well-resolved signals in the ¹H NMR spectrum.[5][7]

Part 4: Experimental Protocols

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol: Sample Preparation

Objective: To prepare a homogeneous, particle-free solution of this compound in a suitable deuterated solvent for NMR analysis.

Materials:

-

This compound sample

-

High-quality 5 mm NMR tube and cap

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)[8][9]

-

Internal Standard (e.g., Tetramethylsilane, TMS)

-

Glass Pasteur pipette and bulb

-

Small vial

-

Glass wool or syringe filter

Procedure:

-

Weigh the Sample: Accurately weigh 5-25 mg of the diol for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[10]

-

Select Solvent: Choose a deuterated solvent in which the analyte is fully soluble. CDCl₃ is a common first choice for many organic molecules.[8][11] Deuterated solvents are critical to avoid large solvent signals that would obscure the analyte peaks and to provide a signal for the spectrometer's field-frequency lock.[10]

-

Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] If an internal standard like TMS is required for precise chemical shift referencing, it is often pre-dissolved in the solvent by the manufacturer.

-

Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp spectral lines.[12]

-

Filter the Solution: To remove any particulate matter which can degrade spectral quality, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.[13] Do not use cotton wool, as solvents can leach impurities from it.[13]

-

Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

-

Clean the Tube: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[14]

Workflow: NMR Data Acquisition

The following diagram outlines the logical workflow for a comprehensive NMR analysis of the prepared sample.

Caption: Standard workflow for comprehensive 1D and 2D NMR analysis.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic power of 1D and 2D NMR techniques. A standard ¹H spectrum provides initial information on the proton environments and their couplings, while a ¹³C spectrum reveals the carbon framework. The ambiguity inherent in complex 1D spectra is resolved through 2D experiments: COSY establishes the proton-proton connectivity, HSQC links protons to their attached carbons, and HMBC confirms the long-range connectivity, thereby validating the complete molecular structure. By following the detailed protocols for sample preparation and the logical workflow for data acquisition and analysis, researchers can achieve a confident and complete characterization of this important chiral molecule.

References

- A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template.

- NMR Sample Preparation.

- Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

- Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. PubMed. [Link]

- Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]

- Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.

- Chiral 1,2-Diols: The Assignment of Their Absolute Configuration by NMR Made Easy.

- NMR Sample Prepar

- Small molecule NMR sample preparation. Georgia Institute of Technology. [Link]

- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing. [Link]

- NMR Sample Preparation: The Complete Guide.

- Sample Preparation.

- This compound. Chemsrc. [Link]

- 3-Butene-1,2-diol, (2S)-. PubChem - NIH. [Link]

- 3-Butene-1,2-diol. SpectraBase. [Link]

- 3-Butene-1,2-diol. PubChem - NIH. [Link]

- 3-Butene-1,2-diol. NIST WebBook. [Link]

- 3-Butene-1,2-diol. NIST WebBook. [Link]

- 3-BUTENE-1,2-DIOL. Chongqing Chemdad Co.. [Link]

- But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydr

- cosy hsqc hmbc. Science.gov. [Link]

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003156).

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

- 2D COSY, NOESY, HSQC, HMBC and DOSY NMR applic

- 2D NMR Problem Solving. Eugene E. Kwan. [Link]

- Supplementary Information. The Royal Society of Chemistry. [Link]

- 3-Buten-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Synthesis of diols by dihydroxyl

- (+)-1,3-Butanediol. PubChem - NIH. [Link]

- Advanced Organic Chemistry: 13 C NMR spectrum of but-1-ene. docbrown.info. [Link]

Sources

- 1. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. youtube.com [youtube.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. labinsights.nl [labinsights.nl]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

(S)-3-Butene-1,2-diol crystal structure

An In-Depth Technical Guide to the Crystal Structure Determination of (S)-3-Butene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Its stereochemistry is fundamental to its chemical and biological reactivity.[1] Despite its widespread use, a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive, technically-grounded framework for the crystallization and subsequent crystal structure determination of this important chiral diol. As a Senior Application Scientist, my objective is to not only outline a series of procedures but to instill a deep understanding of the causality behind each experimental choice, thereby creating a self-validating protocol for researchers in the field. This document will serve as a definitive guide for elucidating the solid-state conformation, intermolecular interactions, and absolute configuration of this compound, information crucial for rational drug design and stereoselective synthesis.

The Strategic Imperative for a Crystal Structure

In the realm of drug development and materials science, the three-dimensional arrangement of atoms in a molecule is intrinsically linked to its function.[2] For a chiral molecule like this compound, a single-crystal X-ray diffraction (SC-XRD) study is the most powerful method for unambiguously determining its 3D structure, including the absolute configuration of its stereocenters.[2][3]

The primary motivations for determining this crystal structure are:

-

Conformational Analysis: To reveal the preferred solid-state conformation of the molecule, which can provide insights into its behavior in biological systems.

-

Intermolecular Interactions: To map the hydrogen-bonding network established by the two hydroxyl groups, which governs the material's physical properties and can inform the design of co-crystals and formulations.

-

Absolute Configuration Confirmation: While the synthesis may be stereospecific, SC-XRD provides the ultimate confirmation of the molecule's absolute configuration.[3]

This guide will navigate the experimental journey, from obtaining the amorphous starting material to a fully refined and validated crystal structure.

Molecular Profile and Crystallization Strategy

This compound is a small, polar molecule that exists as a colorless liquid or oil at room temperature.[1][4] These characteristics present specific challenges for crystallization, which is often the rate-limiting step in a crystallographic study.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | [5][6][7] |

| Molecular Weight | 88.11 g/mol | [5][6] |

| Appearance | Clear colorless liquid/oil | [4][7] |

| Boiling Point | 195 °C at 733 mmHg | [4] |

| Density | 1.047 g/mL at 25 °C | [4] |

| Hydrogen Bond Donors | 2 | [7][8] |

| Hydrogen Bond Acceptors | 2 | [7][8] |

The presence of two hydroxyl groups makes hydrogen bonding a dominant intermolecular force, which is a critical factor to leverage during crystallization.[9] The primary challenge is to overcome the molecule's tendency to remain in a liquid or amorphous state by encouraging the slow, ordered arrangement into a crystalline lattice.

Experimental Master Workflow

The process of determining a crystal structure is a logical sequence of steps, each building upon the success of the last. The overall workflow is designed to methodically produce high-quality single crystals and translate their diffraction patterns into a precise atomic model.

Figure 1: Overall workflow for the crystal structure determination of this compound.

Part 1: A Protocol for Single Crystal Growth

The art and science of crystal growth lie in creating an environment where a solution slowly becomes supersaturated, allowing molecules to deposit in an ordered fashion.[10] Given that this compound is a liquid, techniques must be chosen to carefully control its transition into the solid state.

Causality in Method Selection

For a small, polar, and H-bonding molecule like our target, the most successful crystallization methods are those that gently and slowly change the solvent environment to decrease the molecule's solubility.[11] We will prioritize vapor diffusion and slow evaporation, as these techniques offer fine control over the rate of supersaturation.

Step-by-Step Crystallization Protocol

1. Material Purity:

-

Rationale: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

-

Action: Ensure the this compound sample is of high purity (>98%). If necessary, purify by vacuum distillation. Confirm purity via NMR spectroscopy.

2. Solvent Selection:

-

Rationale: The choice of solvent is critical. A good solvent will fully dissolve the compound, while the precipitant (or anti-solvent) should be miscible with the solvent but cause the compound to be insoluble.[11] Hydrogen bonding interactions with the solvent can also influence crystal packing.[9]

-

Action: Conduct small-scale solubility tests. Create a primary list of solvents in which the diol is soluble (e.g., Methanol, Ethanol, THF, Acetone) and a secondary list of anti-solvents (e.g., Hexane, Diethyl Ether, Toluene).

Table 2: Suggested Solvent Systems for Crystallization Trials

| Solvent (for Diol) | Anti-Solvent (for Diffusion) | Technique |

| Tetrahydrofuran (THF) | Diethyl Ether or Pentane | Vapor Diffusion |

| Acetone | Hexane | Vapor Diffusion |

| Methanol | Toluene | Vapor Diffusion |

| Isopropanol | None | Slow Evaporation |

| Ethyl Acetate | Hexane | Liquid-Liquid Diffusion |

3. Crystallization Setup: Vapor Diffusion (Most Recommended Method)

-

Rationale: Vapor diffusion is highly successful for growing high-quality crystals from small amounts of material.[10][12] It allows for very slow changes in solvent composition.

-

Protocol:

-

In a small, clean vial (e.g., 0.5 mL), dissolve 2-5 mg of this compound in a minimal amount (e.g., 50-100 µL) of a selected solvent (e.g., THF).

-

Place this inner vial inside a larger, sealable vial or jar (e.g., 20 mL scintillation vial).

-

Add 1-2 mL of the corresponding anti-solvent (e.g., diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.

-

Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse into the inner vial's solvent, gradually decreasing the solubility of the diol and inducing crystallization.

-

Store the setup in a vibration-free location at a constant temperature (e.g., room temperature or 4 °C).

-

Monitor periodically for crystal growth over several days to weeks.

-

4. Alternative Method: Slow Evaporation

-

Rationale: This is a simpler method that works well when the compound is moderately soluble and forms stable solutions.[9][12]

-

Protocol:

-

Dissolve a small amount of the diol in a suitable solvent (e.g., isopropanol) in a small vial.

-

Cover the vial with a cap that has a small hole pricked in it, or use parafilm with a needle puncture. This restricts the rate of evaporation.

-

Allow the solvent to evaporate slowly over several days in a quiet, undisturbed location.

-

Part 2: A Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next phase involves using X-ray diffraction to determine the arrangement of atoms within the crystal.

Figure 2: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Diffraction and Analysis Protocol

1. Crystal Selection and Mounting:

-

Rationale: The quality of the crystal directly determines the quality of the diffraction data.[11] A good crystal should be clear, have well-defined faces, and be free of cracks or defects.

-

Action:

-

Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size).

-

Using a micromanipulator, carefully pick up the crystal with a cryo-loop and a small amount of cryoprotectant oil (e.g., Paratone-N).

-

Mount the loop onto the goniometer head of the diffractometer.

-

2. Data Collection:

-

Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.[13] Cooling the crystal (typically to 100 K) minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

-

Action:

-

Flash-cool the crystal in a stream of cold nitrogen gas.

-

Perform an initial screening to determine the unit cell parameters and assess the crystal's diffraction quality.

-

If the crystal is suitable, proceed with a full data collection strategy, measuring the intensities and positions of thousands of reflections.

-

3. Structure Solution and Refinement:

-

Rationale: The collected diffraction intensities are used to generate an electron density map of the unit cell.[13] An initial atomic model is placed into this density and then computationally refined to best fit the experimental data.

-

Action:

-

Process the raw data to integrate the reflection intensities and apply corrections.

-

Solve the structure using direct methods or other algorithms to obtain an initial model of the molecule.

-

Refine the model by adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined.

-

4. Absolute Configuration Determination:

-

Rationale: For a chiral, enantiomerically pure compound, it is crucial to determine its absolute structure. This is achieved by analyzing anomalous scattering effects in the diffraction data.

-

Action:

-

Collect data with sufficient redundancy and to a high enough resolution.

-

Refine the structure and calculate the Flack parameter. A value close to 0 for the known (S)-enantiomer confirms the absolute configuration.

-

5. Validation and Reporting:

-

Rationale: The final structural model must be validated to ensure its chemical and crystallographic sensibility.

-

Action:

-

Use validation software (e.g., PLATON, checkCIF) to check for errors, missed symmetry, and other potential issues.

-

The final, validated structure is reported in a standard Crystallographic Information File (CIF) format, which contains all relevant experimental and structural details.

-

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides the authoritative, technically detailed pathway for its elucidation. By following the self-validating protocols outlined herein—from meticulous crystal growth to rigorous diffraction analysis—researchers are equipped to uncover the definitive solid-state architecture of this vital chiral synthon. The resulting crystallographic data will be of immense value to the fields of drug discovery, stereoselective catalysis, and materials science, providing a foundational understanding of the molecule's structural behavior.

References

- Growing Crystals Your Instrument Will Treasure - Department of Chemistry and Biochemistry. (n.d.).

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1039–1046. [Link]

- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015).

- Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1535-1563. [Link]

- X‐ray crystal structure of diols 14 e (top) and 13 e (bottom) showing intra - ResearchGate. (n.d.).

- Growing Quality Crystals - MIT Department of Chemistry. (n.d.).

- Wenzel, M., & Chisholm, J. D. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.

- 3-Butene-1,2-diol, (2S)- | C4H8O2 | CID 6999958 - PubChem. (n.d.).

- 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. (n.d.).

- 3-Butene-1,2-diol - NIST WebBook. (n.d.).

- 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem. (n.d.).

- Gerz, M., et al. (2008). But-3-ene-1,2-diol: a mechanism-based active site inhibitor for coenzyme B12-dependent glycerol dehydratase. The FEBS Journal, 275(20), 5066-5078. [Link]

- 3-BUTENE-1,2-DIOL 497-06-3 wiki. (n.d.).

- 3-Butene-1,2-diol - NIST WebBook. (n.d.).

- Demystifying X-ray Crystallography - Caltech. (2018).

- X-ray crystallography - Wikipedia. (n.d.).

- Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 15(25), 2630-2639. [Link]

Sources

- 1. Buy this compound | 62214-39-5 [smolecule.com]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 4. 3-BUTENE-1,2-DIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-Butene-1,2-diol, (2S)- | C4H8O2 | CID 6999958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Butene-1,2-diol | C4H8O2 | CID 10338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.muohio.edu [chemistry.muohio.edu]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

discovery and history of butene-1,2-diols

An In-Depth Technical Guide to the Discovery and History of Butene-1,2-diols

Abstract

Butane-1,2-diols, fundamental vicinal diols (glycols), represent a critical class of chiral building blocks in modern organic synthesis. Their journey from a 19th-century chemical curiosity to an indispensable tool in stereoselective synthesis and drug development is a compelling narrative of scientific advancement. This guide provides a comprehensive exploration of this journey, beginning with the initial discovery and early, non-stereoselective synthetic routes. The core of this document is dedicated to the revolutionary advent of asymmetric synthesis, with a deep dive into the Nobel Prize-winning Sharpless Asymmetric Dihydroxylation, which transformed the accessibility of enantiomerically pure diols. We will further explore contemporary methodologies that offer alternative or complementary stereochemical outcomes. Detailed experimental protocols, mechanistic diagrams, and comparative data tables are provided to offer researchers, scientists, and drug development professionals both a historical perspective and a practical understanding of the synthesis and application of these vital chemical intermediates.

Introduction: The Significance of Butane-1,2-diol

Butane-1,2-diol (1,2-dihydroxybutane) is an organic compound featuring hydroxyl groups on adjacent carbon atoms.[1][2] Its structure contains a stereocenter at the C2 position, meaning it exists as a pair of enantiomers, (R)- and (S)-butane-1,2-diol.[1][3] This chirality is the cornerstone of its importance; the ability to selectively synthesize one enantiomer over the other is crucial in the development of pharmaceuticals and other biologically active molecules, where stereochemistry often dictates efficacy and safety.[4][5] These chiral diols are not merely laboratory curiosities but are pivotal intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[6][7]

| Property | Value |

| IUPAC Name | Butane-1,2-diol |

| Molecular Formula | C₄H₁₀O₂ |

| Molar Mass | 90.121 g/mol |

| Boiling Point | 195 to 196.9 °C |

| Melting Point | -50 °C |

| Solubility in Water | Miscible |

| CAS Number | 584-03-2 (racemic) |

| Data sourced from PubChem and Wikipedia.[1][2] |

Early History and Non-Stereoselective Synthesis

The first documented description of a butane-1,2-diol was by Charles-Adolphe Wurtz in 1859, as part of his broader pioneering work on glycols.[1] Early synthetic methods were robust but lacked stereochemical control, producing racemic mixtures (an equal mix of R and S enantiomers).

Hydration of 1,2-Epoxybutane

The primary industrial method for producing racemic butane-1,2-diol is the hydration of 1,2-epoxybutane.[1][8] This process typically requires a significant excess of water to minimize the formation of polyether byproducts.[1] The reaction can be performed at high temperatures (160-220 °C) and pressures without a catalyst, or under milder conditions (below 160 °C) using an acid catalyst such as sulfuric acid or an ion-exchange resin.[8]

Reaction: 1,2-Epoxybutane + H₂O → Butane-1,2-diol

While efficient for bulk production, this method is inherently non-stereoselective, as the nucleophilic attack of water on the protonated epoxide occurs with equal probability at both carbon atoms, yielding a racemic product.

Alkene Oxidation with Achiral Reagents

Another classical approach to vicinal diols is the direct oxidation of the corresponding alkene, but-1-ene. Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) without chiral ligands can achieve this transformation.[9][10]

-

Potassium Permanganate (Baeyer's Test): Treatment of but-1-ene with cold, dilute, alkaline KMnO₄ yields butane-1,2-diol via syn-addition.[11] However, this method often suffers from poor yields due to over-oxidation of the product.[10][12]

-

Osmium Tetroxide (Upjohn Dihydroxylation): Before the advent of its asymmetric variant, OsO₄ was used catalytically with a stoichiometric reoxidant (like N-methylmorpholine N-oxide, NMO) to produce racemic syn-diols from alkenes.[13]

These early methods were foundational, establishing the fundamental chemistry of diol synthesis. However, for applications in drug development, the inability to control stereochemistry was a profound limitation, necessitating difficult and often inefficient chiral resolution steps to separate the desired enantiomer from the racemate.[4]

The Revolution: Sharpless Asymmetric Dihydroxylation (AD)

The landscape of chiral synthesis was irrevocably changed in the 1980s by K. Barry Sharpless and his colleagues. Building upon the known Upjohn dihydroxylation, they discovered that adding a chiral ligand derived from cinchona alkaloids could direct the osmylation reaction to one face of the alkene, producing vicinal diols with exceptionally high enantioselectivity.[7][13] This work, for which Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, transformed enantiomerically pure diols from rare commodities into readily accessible building blocks.[13]

The Sharpless Asymmetric Dihydroxylation (AD) uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric reoxidant (typically potassium ferricyanide), and additives in a buffered solvent system.[14] These reagents are commercially available as pre-mixed formulations known as AD-mix-α and AD-mix-β.[13][14]

-

AD-mix-α: Contains the ligand (DHQ)₂PHAL, which typically delivers the diol from the 'alpha' face of the alkene.

-

AD-mix-β: Contains the pseudoenantiomeric ligand (DHQD)₂PHAL, which delivers the diol from the 'beta' face.

This allows chemists to select the desired enantiomer of the diol product simply by choosing the appropriate AD-mix.

Mechanism of the Sharpless AD

The reaction proceeds through a catalytic cycle that continuously regenerates the active Os(VIII) species.

-

Complex Formation: The OsO₄ catalyst first coordinates with the chiral ligand to form a highly reactive, chiral complex.[13]

-

[3+2] Cycloaddition: This complex undergoes a [3+2] cycloaddition reaction with the alkene (e.g., 1-butene). The chiral ligand creates a binding pocket that favors the approach of the alkene from a specific face, thus establishing the stereochemistry.[13][14]

-

Hydrolysis: The resulting cyclic osmate(VI) ester is hydrolyzed to release the chiral diol product.[14]

-

Reoxidation: The reduced osmium(VI) species is reoxidized back to OsO₄ by the stoichiometric oxidant (K₃[Fe(CN)₆]), allowing the catalytic cycle to continue.[13]

Experimental Protocol: Asymmetric Dihydroxylation of 1-Butene

The following is a representative laboratory-scale procedure for the synthesis of (R)-butane-1,2-diol.

Materials:

-

AD-mix-β (1.4 g per mmol of olefin)

-

tert-Butanol (5 mL per mmol of olefin)

-

Water (5 mL per mmol of olefin)

-

1-Butene (1 mmol) - Note: As a gas, this would be bubbled into the solution or a solution in a suitable solvent would be used.

-

Sodium sulfite (Na₂SO₃) (1.5 g per mmol of olefin)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of tert-butanol and water (1:1 ratio, 50 mL).

-

AD-mix-β (1.4 g) is added to the solvent mixture and stirred at room temperature until both phases are clear.

-

The mixture is cooled to 0 °C in an ice bath.

-

1-Butene (1 mmol) is added to the vigorously stirred reaction mixture.

-

The reaction is stirred at 0 °C and the progress is monitored by TLC or GC. The reaction typically appears orange.

-

Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for 1 hour.

-

The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with 2M NaOH, then with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude (R)-butane-1,2-diol, which can be further purified by column chromatography or distillation.

Causality: The choice of AD-mix-β is deliberate to produce the (R)-enantiomer. The biphasic t-BuOH/H₂O system is crucial for dissolving both the organic substrate and the inorganic oxidant. Cooling to 0 °C helps to improve enantioselectivity. The sodium sulfite quench reduces any remaining osmium species, making the workup safer and easier.

Modern Stereoselective Syntheses

While the Sharpless AD is a powerful tool for syn-dihydroxylation, the demand for a full spectrum of stereoisomers, particularly anti-diols, has driven the development of alternative methods.[15]

| Method | Target Stereochemistry | Catalyst/Reagent | Key Features & Rationale |

| Sharpless AD | syn-diol | OsO₄ / Chiral Ligand | Highly reliable and predictable for a wide range of alkenes. The ligand dictates the facial selectivity of the dihydroxylation.[13][14] |

| Asymmetric Epoxidation followed by Hydrolysis | anti-diol | Chiral Catalyst (e.g., Jacobsen's) + m-CPBA, then H₃O⁺ | This two-step sequence provides access to anti-diols. The initial epoxidation sets the stereochemistry, and the subsequent Sₙ2-type ring-opening with water inverts one stereocenter.[9][15] |

| Asymmetric Ring-Opening/Cross Metathesis (AROCM) | anti-diol | Chiral Ruthenium Complex | A powerful method for synthesizing enantiomerically enriched anti-diols from dioxygenated cyclobutenes.[15] |

| Allene Hydroboration/Allylboration | syn or anti-diol | Chiral Borane Reagents | A sequence that allows for the synthesis of various stereoisomers of substituted butene-1,2-diols by controlling the geometry of the intermediate allylborane.[16] |

Applications in Drug Development and Fine Chemicals

The availability of enantiomerically pure butane-1,2-diols and their derivatives has had a profound impact on pharmaceutical and chemical industries.[5][] These chiral diols serve as versatile intermediates, or "chiral pool" reagents, for constructing more complex molecules.[4][6]

Key Applications:

-

Chiral Auxiliaries and Ligands: The diol functionality can be used to create chiral ligands for other asymmetric reactions, propagating chirality through a synthetic sequence.[4][18]

-

Pharmaceutical Intermediates: They are key building blocks in the total synthesis of numerous natural products and pharmaceuticals, where the defined stereochemistry of the diol is installed early and carried through the synthesis.[5][7]

-

Polymer Science: Butane-1,2-diol is used in the production of specialized polyester resins and polyurethanes.[1][8]

Conclusion

The story of butane-1,2-diol is a microcosm of the evolution of organic synthesis. From its initial characterization as a simple glycol to its current status as a high-value chiral intermediate, its history charts a course from descriptive chemistry to the predictive and precise science of stereoselective synthesis. The development of methods like the Sharpless Asymmetric Dihydroxylation was not merely an incremental improvement but a paradigm shift, empowering chemists to design and construct complex, life-impacting molecules with unprecedented control. For researchers in drug development, a deep understanding of this history and the associated synthetic methodologies is essential for rationally designing synthetic routes to the medicines of tomorrow.

References